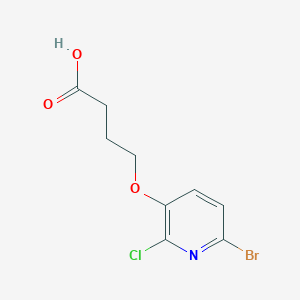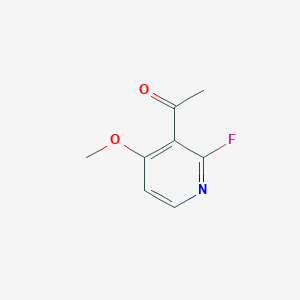
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone: is an organic compound with the molecular formula C8H8FNO2 It features a pyridine ring substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and an ethanone group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxypyridine.
Acylation Reaction: The pyridine derivative undergoes an acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the fluoro group with an amine or thiol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(2-Fluoro-4-methoxypyridin-3-yl)acetic acid.
Reduction: 1-(2-Fluoro-4-methoxypyridin-3-yl)ethanol.
Substitution: 1-(2-Amino-4-methoxypyridin-3-yl)ethanone or 1-(2-Mercapto-4-methoxypyridin-3-yl)ethanone.
科学的研究の応用
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and specificity of these products.
作用機序
The mechanism of action of 1-(2-fluoro-4-methoxypyridin-3-yl)ethanone depends on its application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.
Material Properties: In materials science, the electronic properties of the compound influence the conductivity and stability of the resulting materials.
類似化合物との比較
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can be compared with other similar compounds:
1-(2-Fluoro-3-methoxypyridin-4-yl)ethanone: This isomer differs in the position of the methoxy and fluoro groups, which can significantly alter its chemical reactivity and applications.
1-(2-Hydroxy-4-methoxypyridin-3-yl)ethanone: The presence of a hydroxy group instead of a fluoro group changes its hydrogen bonding capabilities and reactivity.
1-(2-Methoxypyridin-3-yl)ethanone: Lacking the fluoro group, this compound has different electronic properties and may be less reactive in certain substitution reactions.
The unique combination of the fluoro and methoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC名 |
1-(2-fluoro-4-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-6(12-2)3-4-10-8(7)9/h3-4H,1-2H3 |
InChIキー |
HAQQZLICBVENCI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CN=C1F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


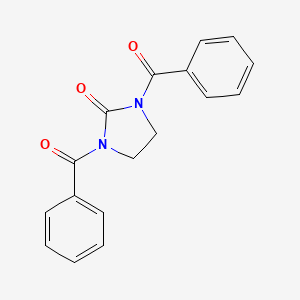
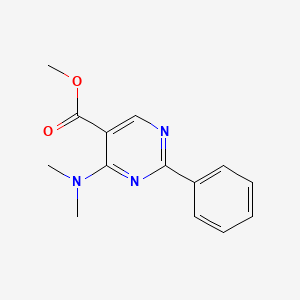
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
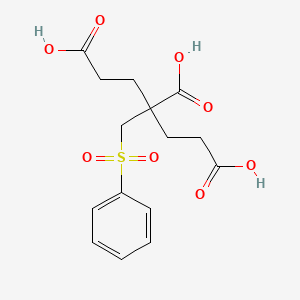
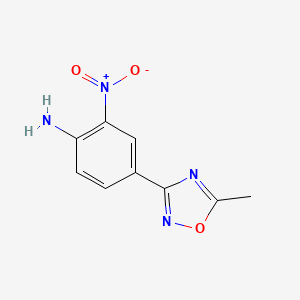
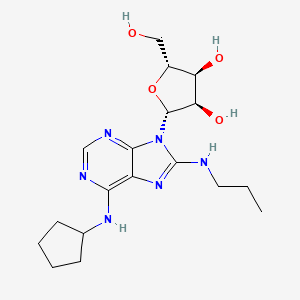
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)

![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
